![molecular formula C9H14ClNO2 B6331463 (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl CAS No. 221697-17-2](/img/structure/B6331463.png)
(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl
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Overview
Description
The compound “2-(4-Methoxyphenyl)ethanol” is related to the requested compound. It has the molecular formula C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, among others .
Synthesis Analysis
While specific synthesis methods for “(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl” were not found, general methods for synthesizing similar compounds involve the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)ethanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide insights into the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)ethanol” include a molecular weight of 152.1904 . It’s important to note that the properties of “(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl” may differ.properties
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXCANBKVBAQQ-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride |
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